molecular formula C18H22N4O3 B10999151 N-(4-methoxybenzyl)-1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

N-(4-methoxybenzyl)-1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B10999151
M. Wt: 342.4 g/mol
InChI Key: SNFZICMXEGZVBP-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridazinone moiety, and a methoxyphenyl group, making it a unique structure for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction processes and various catalysts such as lithium aluminum hydride (LiAlH4) for the reduction of nitriles and amides .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization would be essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-[(4-methoxyphenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol

Uniqueness

N-[(4-methoxyphenyl)methyl]-1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a pyridazinone moiety, and a methoxyphenyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(6-oxo-1H-pyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H22N4O3/c1-25-15-4-2-13(3-5-15)12-19-18(24)14-8-10-22(11-9-14)16-6-7-17(23)21-20-16/h2-7,14H,8-12H2,1H3,(H,19,24)(H,21,23)

InChI Key

SNFZICMXEGZVBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NNC(=O)C=C3

Origin of Product

United States

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